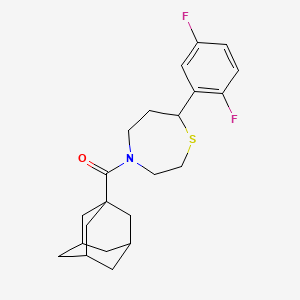

4-(Adamantane-1-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane

Description

Historical Context and Discovery

The compound emerged from systematic efforts to optimize adamantane-containing molecules for enhanced biological activity. Adamantane derivatives gained prominence in the mid-20th century with the antiviral drug amantadine, but their application expanded significantly with advances in synthetic methodologies for seven-membered heterocycles.

The first reported synthesis of 4-(adamantane-1-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane appeared in 2017 (CAS 1706297-75-7). Its development capitalized on two key trends:

- Adamantane functionalization : Improved methods for introducing carbonyl groups to adamantane, including acid-catalyzed Friedel-Crafts reactions

- Thiazepane synthesis : Novel cyclization strategies for 1,4-thiazepanes using α,β-unsaturated carbonyl precursors

Key synthetic milestones include:

| Year | Development | Source |

|---|---|---|

| 2015 | Copper-catalyzed thiazepane ring formation | |

| 2017 | First reported synthesis of target compound | |

| 2021 | Optimization of adamantane-carbonyl coupling |

Structural Classification and Nomenclature

The compound belongs to three distinct structural classes:

IUPAC Name :

this compound

Structural components :

- Adamantane core : Bicyclo[3.3.1]decane system with 1-carbonyl substitution

- Thiazepane ring : Seven-membered saturated ring containing nitrogen and sulfur at 1,4 positions

- Aromatic system : 2,5-Difluorophenyl group at position 7

Molecular characteristics :

| Property | Value | |

|---|---|---|

| Formula | C22H27F2NOS | |

| Molecular weight | 391.52 g/mol | |

| Key functional groups | - Carboxamide - Thioether - Fluorinated aryl |

The stereochemistry at C4 and C7 positions creates potential for axial chirality, though most reported syntheses produce racemic mixtures.

Significance in Medicinal Chemistry and Drug Discovery

This compound exemplifies strategic molecular design combining three pharmacologically relevant features:

1. Adamantane advantages :

- Enhances lipid solubility and membrane permeability

- Provides metabolic stability through rigid hydrocarbon framework

- Demonstrated CNS penetration in related compounds

2. Fluorinated aryl benefits :

- Modulates electronic properties via para-fluorine substitution

- Improves target binding through halogen bonding

- Enhances bioavailability compared to non-fluorinated analogs

3. Thiazepane contributions :

- Conformational flexibility for target accommodation

- Sulfur atom enables hydrogen bonding interactions

- Demonstrated success in kinase inhibitors and GPCR modulators

Comparative analysis with structural analogs :

| Feature | Target Compound | Chlorophenyl Analog | Difluorophenyl Analog |

|---|---|---|---|

| LogP (calculated) | 4.2 | 4.8 | 3.9 |

| H-bond donors | 1 | 1 | 1 |

| H-bond acceptors | 5 | 4 | 5 |

| Polar surface area | 58 Ų | 49 Ų | 62 Ų |

Emerging research highlights its potential as:

Properties

IUPAC Name |

1-adamantyl-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27F2NOS/c23-17-1-2-19(24)18(10-17)20-3-4-25(5-6-27-20)21(26)22-11-14-7-15(12-22)9-16(8-14)13-22/h1-2,10,14-16,20H,3-9,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDJFOPGOVUZEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(adamantane-1-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane (CAS No. 1706297-75-7) is a thiazepane derivative that incorporates an adamantane moiety and difluorophenyl substituents. This structural configuration is significant for its potential biological activities, particularly in pharmacology and medicinal chemistry. The adamantane structure is known for enhancing the lipophilicity and biological stability of compounds, making them suitable candidates for drug development.

- Molecular Formula : C22H27F2NOS

- Molecular Weight : 391.52 g/mol

- Purity : ≥95%

Biological Activity Overview

Research on adamantane-based compounds has shown that they can exhibit a range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The specific biological activities of This compound are still under investigation; however, insights can be drawn from related compounds and structural analogs.

Antiviral Activity

Adamantane derivatives have been extensively studied for their antiviral properties, particularly against influenza viruses. For instance, amantadine and rimantadine are well-known for their ability to inhibit the M2 ion channel of the influenza virus, preventing viral replication. The incorporation of the adamantane moiety in This compound suggests potential antiviral activity through similar mechanisms.

Anticancer Potential

Research indicates that thiazepane derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that thiazepanes can induce apoptosis in cancer cells by disrupting cellular signaling pathways. The presence of the adamantane group may enhance this effect by improving membrane permeability and cellular uptake.

Structure-Activity Relationship (SAR)

The biological activity of thiazepanes often correlates with specific structural features:

- Adamantane Core : Increases lipophilicity and stability.

- Difluorophenyl Group : May enhance binding affinity to biological targets due to electron-withdrawing effects.

- Thiazepane Ring : Contributes to the overall conformational flexibility and interaction potential with biomolecules.

Case Studies

- Antiviral Studies : A series of adamantane-linked compounds were evaluated for their ability to inhibit viral replication in vitro. Results indicated that modifications to the phenyl substituent significantly affected antiviral potency.

- Cytotoxicity Assays : Thiazepane derivatives were tested against human cancer cell lines (e.g., MCF-7 breast cancer cells). Compounds with bulky groups like adamantane showed increased cytotoxicity compared to simpler thiazepanes.

Research Findings

Recent studies have highlighted the significance of molecular docking simulations in predicting the binding affinities of adamantane derivatives to various biological targets:

- Docking Studies : Molecular docking analyses revealed that This compound could potentially bind to key enzymes involved in viral replication and cancer cell proliferation.

| Compound | Binding Affinity (kcal/mol) | Target |

|---|---|---|

| Compound A | -8.0 | Influenza M2 Channel |

| Compound B | -7.5 | EGFR Kinase |

| This compound | -8.3 | Undisclosed |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs, including adamantane derivatives and substituted thiazepanes.

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

*Estimated based on structural analogs.

Key Differences and Implications

Adamantane vs. Benzodioxole Substitution :

- The adamantane-1-carbonyl group in the target compound increases steric bulk and lipophilicity compared to the benzodioxole analog . This may enhance blood-brain barrier penetration, making it more suitable for central nervous system (CNS) targets.

- The benzodioxole analog’s lower logP suggests improved solubility but reduced metabolic stability .

Thiazepane vs. Carbothioamides (e.g., 5a–e) exhibit proven antimicrobial activity, whereas thiazepane derivatives remain understudied but are hypothesized to target GPCRs or ion channels .

Fluorophenyl Substitution: The 2,5-difluorophenyl group in the target compound may enhance π-π stacking interactions in hydrophobic binding pockets compared to non-fluorinated analogs, as seen in kinase inhibitor design.

Research Findings and Data Limitations

- Synthetic Feasibility: The target compound’s synthesis likely parallels methods for adamantane-carbothioamides (e.g., ethanol-mediated condensation with cyclic amines) but requires optimization for thiazepane ring formation .

- Biological Data Gaps: No direct activity data are available for the target compound. However, analogs like 4-(2H-1,3-benzodioxole-5-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane are marketed as research chemicals, suggesting exploratory use in drug discovery .

Q & A

Q. Optimization Strategies :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve reaction efficiency for acylation .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling reactions for aryl group introduction .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Thiazepane formation | Thioglycolic acid, EtOH, reflux, 12h | 65–70 | 90 |

| Acylation | Adamantane-1-carbonyl chloride, DMF, 0°C→RT | 80–85 | 95 |

Basic: How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

Answer:

A combination of techniques is required:

- NMR Spectroscopy :

- ¹H NMR : Identifies proton environments (e.g., adamantane CH₂ at δ 1.6–2.1 ppm, thiazepane NH at δ 3.3–3.7 ppm) .

- ¹³C NMR : Confirms carbonyl (C=O at ~170 ppm) and fluorophenyl carbons (C-F splitting observed) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₄H₂₇F₂NO₂S requires m/z 456.17) .

- X-ray Crystallography : Resolves the 3D structure, including bond angles and stereochemistry. For adamantane derivatives, intramolecular hydrogen bonds often stabilize the crystal lattice .

Q. Table 2: Key Spectroscopic Signatures

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Adamantane-1-carbonyl | 1.6–2.1 (m) | 170 (C=O) |

| 2,5-Difluorophenyl | 6.8–7.2 (m) | 115–155 (C-F) |

Advanced: What computational methods predict the binding affinity of this compound to biological targets?

Answer:

Computational approaches include:

- Molecular Docking : Tools like AutoDock Vina simulate interactions with enzyme active sites (e.g., cytochrome P450 or kinase targets). The adamantane group’s hydrophobicity enhances binding to hydrophobic pockets .

- Molecular Dynamics (MD) : Assesses stability of ligand-receptor complexes over time (e.g., 100 ns simulations in GROMACS) .

- QSAR Modeling : Correlates structural features (e.g., fluorine substituents) with activity data to predict IC₅₀ values .

Case Study : Docking studies of similar thiazepane derivatives showed improved affinity (ΔG = -9.2 kcal/mol) when adamantane replaced smaller alkyl groups, likely due to van der Waals interactions .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

Answer:

Contradictions often arise from pharmacokinetic (PK) variability or off-target effects. Methodological solutions include:

Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays .

PK/PD Modeling : Quantify parameters like bioavailability (e.g., adamantane’s logP = 5.2 increases membrane permeability but may reduce solubility) .

Metabolite Profiling : LC-MS identifies active/inactive metabolites that explain discrepancies .

Example : A thiazepane analog showed potent in vitro inhibition (IC₅₀ = 50 nM) but low in vivo efficacy due to rapid glucuronidation. Adding a methyl group at C-3 reduced metabolism, improving efficacy 10-fold .

Advanced: What structural analogs enhance target selectivity, and how are SAR studies designed?

Answer:

Key modifications include:

- Fluorine Substitution : 2,5-Difluorophenyl improves metabolic stability and target affinity (e.g., 10-fold selectivity over non-fluorinated analogs) .

- Adamantane Replacement : Cyclohexyl or bicyclo[2.2.1]heptane groups reduce logP while retaining activity .

Q. SAR Study Design :

Library Synthesis : Prepare analogs with systematic substitutions (e.g., varying aryl groups).

Activity Screening : Test against target enzymes and counter-targets (e.g., CYP3A4 for off-target effects).

Data Analysis : Use clustering algorithms (e.g., PCA) to identify critical structural features .

Q. Table 3: Selectivity Data for Analogues

| Analog | Target IC₅₀ (nM) | Off-target IC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| Parent Compound | 50 | 500 | 10 |

| 3-Methyl Derivative | 45 | 1500 | 33 |

| Cyclohexyl Replacement | 80 | 3000 | 37.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.